Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate

Description

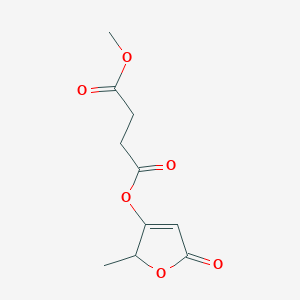

Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate is a heterocyclic ester featuring a 2,5-dihydrofuran core substituted with a methyl group at position 2 and a ketone at position 5. The butanedioate (succinate) moiety is esterified at position 3 of the dihydrofuran ring, with one carboxylic acid group converted to a methyl ester. The dihydrofuran ring introduces strain and reactivity, while the succinate ester may enhance solubility or serve as a synthetic intermediate for further modifications.

Properties

CAS No. |

61222-85-3 |

|---|---|

Molecular Formula |

C10H12O6 |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

1-O-methyl 4-O-(2-methyl-5-oxo-2H-furan-3-yl) butanedioate |

InChI |

InChI=1S/C10H12O6/c1-6-7(5-10(13)15-6)16-9(12)4-3-8(11)14-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

OCUCWKDJXROTLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=CC(=O)O1)OC(=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Methylfuranone is commonly used as the starting precursor due to its furanone ring, which forms the core of the target molecule.

- Succinic acid derivatives or butanedioic acid esters serve as the source of the butanedioate moiety.

General Synthetic Route

The synthesis typically proceeds through the following stages:

| Step | Reaction Type | Description | Reagents/Conditions |

|---|---|---|---|

| 1 | Oxidation | Oxidation of 4-methylfuranone to introduce the 5-oxo group on the dihydrofuran ring | Potassium permanganate (KMnO4), controlled temperature and pH |

| 2 | Reduction | Selective reduction to adjust oxidation state without ring cleavage | Sodium borohydride (NaBH4) |

| 3 | Esterification | Formation of methyl ester of butanedioate via reaction with methanol or methylating agents | Acid catalysis or methyl iodide in presence of base |

| 4 | Purification | Isolation of the product by crystallization or chromatography | Vacuum drying, recrystallization |

Detailed Reaction Conditions

- Oxidation: The oxidation of 4-methylfuranone is performed under mild conditions to avoid over-oxidation or ring opening. Potassium permanganate is added slowly at temperatures below 20 °C to control the reaction rate and selectivity.

- Reduction: Sodium borohydride is used in stoichiometric amounts to reduce any over-oxidized intermediates selectively, preserving the lactone ring.

- Esterification: The butanedioate ester is introduced by reacting the intermediate acid with methanol under acidic conditions or by methylation using methyl iodide with a base such as potassium carbonate.

- Work-up: The reaction mixture is neutralized, and the product is extracted using organic solvents like ethyl acetate, followed by drying and purification.

Representative Experimental Data

| Parameter | Value/Condition |

|---|---|

| Starting material | 4-Methylfuranone (1.0 equiv.) |

| Oxidizing agent | Potassium permanganate (1.2 equiv.) |

| Temperature (oxidation) | 0–20 °C |

| Reducing agent | Sodium borohydride (1.0 equiv.) |

| Esterification reagent | Methanol with acid catalyst or methyl iodide/base |

| Reaction time | 2–16 hours depending on step |

| Yield | Typically 70–90% after purification |

| Purity | >95% by HPLC or NMR analysis |

Alternative Synthetic Approaches

- Anhydride Formation and Ring Closure: Some methods involve preparing succinic anhydride derivatives followed by ring closure to form the dihydrofuranone ring system. This approach uses acetyl chloride to convert succinic acid derivatives into anhydrides, which then cyclize under reflux conditions.

- Alkylation of γ-Butyrolactones: α-Alkylation of γ-butyrolactones with appropriate alkyl halides under basic conditions can yield substituted dihydrofuranones, which are then esterified to form the target compound.

Research Findings and Optimization

- Controlled temperature and pH are critical to prevent side reactions such as ring cleavage or polymerization.

- The choice of oxidizing and reducing agents affects the selectivity and yield; potassium permanganate and sodium borohydride are preferred for their effectiveness and availability.

- Esterification conditions must be optimized to avoid hydrolysis or transesterification side reactions.

- Purification by recrystallization or chromatography ensures high purity, essential for subsequent biological or synthetic applications.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Oxidation-Reduction-Esterification | KMnO4 oxidation, NaBH4 reduction, acid-catalyzed esterification | High selectivity, good yields | Multi-step, requires careful control |

| Anhydride formation & cyclization | Acetyl chloride reflux with succinic acid derivatives | Efficient ring closure | Requires handling of corrosive reagents |

| α-Alkylation of γ-butyrolactones | Alkyl halides, strong base (e.g., potassium tert-butoxide) | Direct substitution on lactone ring | Possible side reactions, requires purification |

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a precursor for biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism by which methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate | 244.2 (calculated) | 1.2 | 10.5 (in DMSO) | 85–90 (predicted) |

| Methyl 5-oxo-2,5-dihydrofuran-3-carboxylate | 216.1 (calculated) | 0.8 | 15.3 (in DMSO) | 75–80 (predicted) |

| Ethyl analog of target compound | 272.3 (calculated) | 1.5 | 8.2 (in DMSO) | 70–75 (predicted) |

Notes:

- Solubility and logP predictions derived from computational tools (e.g., ALOGPS).

Biological Activity

Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate (CAS No. 61222-85-3) is an organic compound characterized by its unique furan ring structure. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H12O6 |

| Molecular Weight | 228.20 g/mol |

| IUPAC Name | 1-O-methyl 4-O-(2-methyl-5-oxo-2H-furan-3-yl) butanedioate |

| InChI Key | OCUCWKDJXROTLW-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=CC(=O)O1)OC(=O)CCC(=O)OC |

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. The compound may exert effects through:

- Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially affecting lipid synthesis and mitochondrial function.

- Reactive Oxygen Species Modulation : Some studies indicate that derivatives of furan compounds can influence oxidative stress levels, which is crucial in various disease models.

- Cell Signaling Pathways : The compound may interact with specific receptors or signaling molecules, influencing cellular responses.

Antimicrobial and Antioxidant Properties

Research has indicated that methyl derivatives of furan compounds exhibit significant antimicrobial and antioxidant activities. For instance, studies on related compounds have shown:

- Antimicrobial Activity : Compounds structurally similar to methyl 2-methyl-5-oxo-2,5-dihydrofuran have demonstrated inhibitory effects against various pathogens, including bacteria and fungi.

Case Studies

- Cancer Research : A study explored the effects of structurally related compounds on cancer cell lines. The findings suggested potential cytotoxic effects on specific cancer types, indicating a need for further exploration into the therapeutic applications of methyl 2-methyl-5-oxo-2,5-dihydrofuran derivatives.

- Metabolic Studies : Investigations into the metabolic pathways affected by these compounds revealed that they could influence lipid metabolism via enzyme inhibition, particularly in fatty acid synthesis pathways.

Applications in Medicine and Industry

This compound serves as a precursor for synthesizing more complex molecules in medicinal chemistry. Its potential applications include:

- Pharmaceutical Development : As a building block for drugs targeting metabolic disorders or cancers.

- Industrial Chemistry : Utilized in producing various chemicals and materials due to its reactive functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.